molecular formula C14H8O5 B13661479 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione CAS No. 87549-97-1

2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione

Cat. No.: B13661479
CAS No.: 87549-97-1
M. Wt: 256.21 g/mol
InChI Key: RABXYJBFTPBKKL-UHFFFAOYSA-N
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Description

2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is a complex organic compound with a molecular formula of C14H8O5.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, which are significant in medicinal chemistry and material science .

Scientific Research Applications

2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids . The compound targets various molecular pathways involved in cell proliferation and survival, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-hydroxy-1,4-naphthoquinone
  • 2-Acetyl-3-hydroxy-1,4-naphthoquinone
  • 2-Acetyl-6-hydroxy-1,4-naphthoquinone

Uniqueness

2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is unique due to its furan ring fused with the naphthoquinone structure. This fusion enhances its biological activity and stability compared to other similar compounds .

Properties

CAS No.

87549-97-1

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

2-acetyl-5-hydroxybenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-5,16H,1H3

InChI Key

RABXYJBFTPBKKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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